![molecular formula C19H23N3O B6135234 N-[1-(2-phenylethyl)-3-piperidinyl]nicotinamide](/img/structure/B6135234.png)
N-[1-(2-phenylethyl)-3-piperidinyl]nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(2-phenylethyl)-3-piperidinyl]nicotinamide, also known as AZD0328, is a small molecule inhibitor that has been developed for the treatment of autoimmune diseases and cancer. It belongs to the class of nicotinamide adenine dinucleotide (NAD+) metabolism inhibitors and acts by inhibiting the enzyme NAD+ dependent deacetylase sirtuin-1 (SIRT1).
作用機序
N-[1-(2-phenylethyl)-3-piperidinyl]nicotinamide acts by inhibiting the enzyme SIRT1, which is a member of the sirtuin family of NAD+-dependent deacetylases. SIRT1 plays a critical role in the regulation of various cellular processes, including gene expression, DNA repair, and metabolism. By inhibiting SIRT1, N-[1-(2-phenylethyl)-3-piperidinyl]nicotinamide alters the acetylation status of various proteins and modulates the activity of various signaling pathways.
Biochemical and Physiological Effects:
N-[1-(2-phenylethyl)-3-piperidinyl]nicotinamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-[1-(2-phenylethyl)-3-piperidinyl]nicotinamide inhibits the activity of SIRT1 in a dose-dependent manner. In vivo studies have shown that N-[1-(2-phenylethyl)-3-piperidinyl]nicotinamide reduces the production of pro-inflammatory cytokines and ameliorates the symptoms of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
実験室実験の利点と制限
N-[1-(2-phenylethyl)-3-piperidinyl]nicotinamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied and has been shown to have potent inhibitory activity against SIRT1. However, one of the limitations of N-[1-(2-phenylethyl)-3-piperidinyl]nicotinamide is that it has relatively low selectivity for SIRT1 and can also inhibit other members of the sirtuin family of NAD+-dependent deacetylases.
将来の方向性
There are several future directions for the study of N-[1-(2-phenylethyl)-3-piperidinyl]nicotinamide. One direction is to improve the selectivity of the compound for SIRT1 by designing more specific inhibitors. Another direction is to investigate the potential therapeutic applications of N-[1-(2-phenylethyl)-3-piperidinyl]nicotinamide in other diseases, such as metabolic disorders and neurodegenerative diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the inhibitory activity of N-[1-(2-phenylethyl)-3-piperidinyl]nicotinamide against SIRT1 and to identify potential biomarkers for patient stratification and monitoring.
合成法
The synthesis of N-[1-(2-phenylethyl)-3-piperidinyl]nicotinamide involves the reaction of 2-phenylethylamine with nicotinoyl chloride in the presence of triethylamine. The resulting product is then treated with piperidine to obtain the final compound. The synthesis of this compound has been reported in several research articles and is considered to be a relatively straightforward process.
科学的研究の応用
N-[1-(2-phenylethyl)-3-piperidinyl]nicotinamide has been extensively studied for its potential therapeutic applications in autoimmune diseases and cancer. In autoimmune diseases, SIRT1 has been shown to play a critical role in the regulation of immune responses and inflammation. By inhibiting SIRT1, N-[1-(2-phenylethyl)-3-piperidinyl]nicotinamide has been shown to reduce the production of pro-inflammatory cytokines and ameliorate the symptoms of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
In cancer, SIRT1 has been shown to promote tumor growth and metastasis by regulating various signaling pathways. By inhibiting SIRT1, N-[1-(2-phenylethyl)-3-piperidinyl]nicotinamide has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast cancer, lung cancer, and prostate cancer.
特性
IUPAC Name |
N-[1-(2-phenylethyl)piperidin-3-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c23-19(17-8-4-11-20-14-17)21-18-9-5-12-22(15-18)13-10-16-6-2-1-3-7-16/h1-4,6-8,11,14,18H,5,9-10,12-13,15H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BARRCSAEGASOCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCC2=CC=CC=C2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-phenylethyl)-3-piperidinyl]nicotinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6135156.png)
![2-[1-(2-fluorobenzyl)-4-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6135169.png)
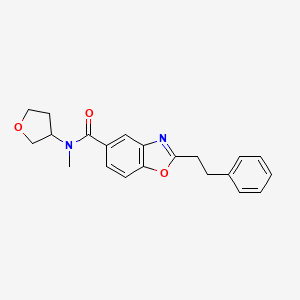
![(3-isopropoxyphenyl)[1-(6-quinoxalinylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6135189.png)
![2-{[(5-chloro-2-phenoxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B6135190.png)
![6-amino-3-(3,4-dichlorophenyl)-4-(2-propoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B6135191.png)
![4-[1-(3-pyridinylmethyl)-3-piperidinyl]morpholine](/img/structure/B6135192.png)
![4-{[(4-phenyl-1-piperazinyl)imino]methyl}-1,3-benzenediol](/img/structure/B6135205.png)
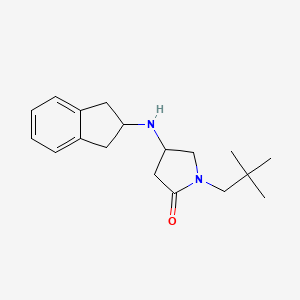
![2-amino-8-(4-methoxybenzyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6135221.png)
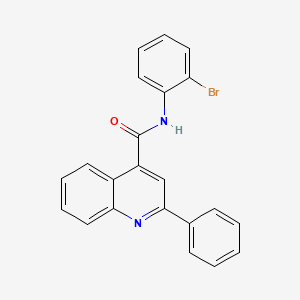
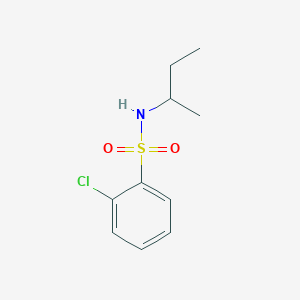
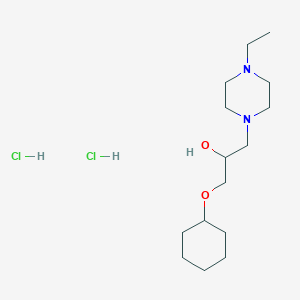
![4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6135252.png)